molecular formula C18H21N3O2 B12093102 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol

2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol

Cat. No.: B12093102
M. Wt: 311.4 g/mol
InChI Key: UYSLOGPDQOKJFU-UHFFFAOYSA-N
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Description

2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol is a chemical compound known for its unique properties and applications. It belongs to the class of benzotriazole derivatives, which are widely used as ultraviolet (UV) light absorbers. These compounds are essential in protecting materials from UV radiation, thereby enhancing their durability and lifespan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol typically involves the reaction of benzotriazole with phenolic compounds under specific conditions. The process may include steps such as alkylation, where an ethylbutoxy group is introduced to the phenol ring. Common reagents used in this synthesis include alkyl halides and bases like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may be employed to optimize the yield and purity of the final product. The process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a UV absorber in the formulation of polymers, coatings, and adhesives, protecting them from UV degradation.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a protective agent against UV-induced damage.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of sunscreens and other protective formulations.

    Industry: It is widely used in the manufacturing of plastics, rubber, and other materials that require UV protection to enhance their durability and performance.

Mechanism of Action

The mechanism of action of 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol involves its ability to absorb UV radiation and dissipate the energy as heat. This process prevents the UV radiation from reaching and damaging the underlying material. The compound’s molecular structure allows it to interact with UV light, converting it into less harmful forms of energy. The specific molecular targets and pathways involved in this process are still under investigation, but it is known that the benzotriazole moiety plays a crucial role in the UV absorption.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • 2-(2H-Benzotriazol-2-yl)phenol

Uniqueness

Compared to similar compounds, 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol offers unique advantages, such as enhanced UV absorption and better compatibility with various materials. Its specific structure allows for improved performance in protecting materials from UV radiation, making it a preferred choice in many applications.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-5-hexan-3-yloxyphenol

InChI

InChI=1S/C18H21N3O2/c1-3-7-13(4-2)23-14-10-11-17(18(22)12-14)21-19-15-8-5-6-9-16(15)20-21/h5-6,8-13,22H,3-4,7H2,1-2H3

InChI Key

UYSLOGPDQOKJFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)OC1=CC(=C(C=C1)N2N=C3C=CC=CC3=N2)O

Origin of Product

United States

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